N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-3-13-25-19(16-9-11-21-12-10-16)23-24-20(25)27-14-18(26)22-17-7-5-15(4-2)6-8-17/h3,5-12H,1,4,13-14H2,2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSQORCFGMLFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific application and desired properties of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves several key steps:
- Formation of the Triazole Ring : The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
- Introduction of the Pyridinyl Group : The pyridinyl group is introduced through a nucleophilic substitution reaction.
- Attachment of the Ethylphenyl Group : This is accomplished via a Friedel-Crafts alkylation reaction.
- Formation of the Acetamide Moiety : The final step involves amidation to form the acetamide structure.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed using sodium borohydride.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, including:
Antimicrobial Activity : Investigations have shown promising results in inhibiting bacterial growth.
Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells through specific molecular interactions.
Biological Research
The compound is being studied for its role as an enzyme inhibitor or receptor modulator. Its interaction with biological targets may lead to new insights into disease mechanisms and treatment strategies.
Material Science
Due to its unique chemical structure, this compound is also being investigated for its potential use in developing new materials with specific properties.
Agricultural Applications
Preliminary studies indicate that derivatives of this compound could have applications in agrochemicals, potentially acting as fungicides or herbicides.
Similar Compounds
| Compound Name | Structure | Applications |
|---|---|---|
| N-(4-butoxyphenyl)-2-{[5-pyridinyl]-thio}acetamide | Similar triazole-based structure | Antimicrobial |
| N-(3-methylphenyl)-2-{[5-pyridinyl]-thio}acetamide | Similar functional groups | Anticancer |
Uniqueness
N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-y)-triazol]}acetamide stands out due to its specific combination of functional groups which confer distinct chemical and biological properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Pyridinyl Position : The target compound’s pyridin-4-yl group (vs. pyridin-3-yl in ) optimizes Orco activation due to improved steric alignment with the receptor’s binding pocket .
- Aryl Group Modifications :
- Electron-Withdrawing Groups : Derivatives like KA3 (4-chlorophenyl) exhibit enhanced antimicrobial activity due to increased electrophilicity and membrane penetration .
Pharmacological Profiles
- Orco Agonists : The target compound and OLC-12 are pivotal in insect behavior studies, whereas pyridin-3-yl analogs () may diverge in target specificity due to altered hydrogen-bonding networks.
- Anti-inflammatory/Antimicrobial Agents : KA-series compounds () leverage electron-withdrawing aryl groups for dual activity, unlike the target compound’s specialized olfactory role.
- Anti-exudative Activity : Furan-2-yl triazoles () achieve 63% inflammation inhibition, comparable to diclofenac sodium (68%), via radical scavenging mechanisms.
Biological Activity
N-(4-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of triazole derivatives. Its unique structure, which includes an ethylphenyl group, a pyridinyl group, and a triazole ring, suggests potential biological activity that warrants investigation. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C19H21N5OS. It features a triazole ring known for its role in various biological activities, particularly in enzyme inhibition and receptor modulation.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. Inhibitors of HDACs can induce differentiation and apoptosis in tumor cells .
- Receptor Modulation : Its structural components allow it to bind effectively to various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- A related triazole derivative showed IC50 values ranging from 0.80 to 2.27 μM against multiple cancer cell lines .
Antimicrobial Activity
This compound may also exhibit antimicrobial properties. Compounds with similar triazole scaffolds have been evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing promising results.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-(4-methylphenyl)-N’-(4-nitrophenyl)acetamidine | Similar phenyl group | Anticancer | 0.43 |
| N-(4-butylphenyl)-2-(4-nitrophenyl)acetamide | Similar acetamide moiety | Antimicrobial | 18 |
| N-(2-hydroxyphenyl)-N’-[1-(2-hydroxyethyl)piperidin]acetamide | Different substituents | HDAC inhibition | 46.42 |
Case Studies
Several studies have highlighted the potential of triazole derivatives as therapeutic agents:
- Histone Deacetylase Inhibition : A study reported that novel hydroxamic acid-based HDAC inhibitors showed significant antiproliferative activity against human tumor cells, indicating that modifications in the triazole structure can enhance biological efficacy .
- Antimicrobial Evaluation : Another study evaluated a series of triazole derivatives for antimicrobial activity against various pathogens, demonstrating that modifications in the side chains significantly affect their inhibitory potency against Candida albicans and other bacteria .
Q & A
Q. What mechanistic assays elucidate interactions with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy/entropy for enzyme-inhibitor complexes .
- Fluorescence quenching : Monitor tryptophan residue changes in target proteins upon ligand binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
